6-Chloro-3-piperidin-4-YL-1H-indole

5-HT6 receptor serotonin antagonist CNS drug discovery

Medicinal chemistry programs targeting 5-HT6 receptors often struggle with insufficient potency and selectivity when using unsubstituted or incorrectly substituted indole building blocks. 6-Chloro-3-piperidin-4-yl-1H-indole (CAS 180160-78-5) directly addresses this challenge: - Provides a 2.3-fold IC50 improvement at human 5-HT6 (8.5 vs 19.5 nM) in functional cAMP assays. - Offers an optimal balance of 5-HT2 potency and selectivity, avoiding the unselective profile of 6-fluoro analogs. - Supplied as a high-purity (≥98%) yellow solid with documented synthetic tractability for parallel library synthesis.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 180160-78-5
Cat. No. B069219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-piperidin-4-YL-1H-indole
CAS180160-78-5
Synonyms6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
InChIKeyUUUZYHSWCJGNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-piperidin-4-yl-1H-indole: Building Block for CNS Drug Discovery


6-Chloro-3-piperidin-4-yl-1H-indole (CAS 180160-78-5) is a heterocyclic building block belonging to the 3-piperidin-4-yl-1H-indole class, with a chlorine substituent at the 6-position of the indole ring and an unsubstituted piperidine at the 3-position . It is widely catalogued by chemical suppliers as a research chemical and synthetic intermediate for medicinal chemistry programs targeting serotoninergic, dopaminergic, and other GPCR-driven pathways [1]. The compound is commercially available as a free base (yellow solid, ≥96% purity) and as the hydrochloride salt (CAS 185255-74-7) .

Research Scope Serotonergic and GPCR pathway research
Chemical Format Free base or hydrochloride salt procurement
Program Fit Reported in 5-HT2 and 5-HT6 receptor antagonist research

Critical Role of Chloro Position in 6-Chloro-3-piperidin-4-yl-1H-indole


Within the 3-piperidin-4-yl-1H-indole family, the position and identity of the indole substituent profoundly influence target potency, selectivity, and downstream ADME properties. Published SAR demonstrates that the 3-piperidin-4-yl-1H-indole scaffold is intolerant to most N-piperidinyl modifications, making the choice of indole substitution critical [1]. Comparative 5-HT6 receptor data show that a 6-chloro substituent improves antagonist potency by 2.3-fold versus the unsubstituted analog (IC50 8.5 nM vs 19.5 nM) [2]. Furthermore, systematic 5-HT2 receptor studies reveal that 6-chloro provides an optimal balance of potency and selectivity, whereas 6-fluoro yields unselective compounds and 6-isopropyl abolishes activity [3]. Generic substitution with a 5-chloro, 7-chloro, or 6-fluoro analog without experimental validation risks loss of target engagement and selectivity.

6-Fluoro May result in unselective receptor profiles; 6-chloro shows ranked selectivity in published SAR.
Unsubstituted Target potency may shift downward; reported 5-HT6 IC50 values differ from 6-chloro scaffold.
5-/7-Chloro Positional isomers engage different target classes; 6-chloro is validated for serotonergic GPCR programs.

6-Chloro-3-piperidin-4-yl-1H-indole: Key Differentiation Evidence vs. Analogs


5-HT6 Antagonist Potency Gain vs. Unsubstituted Analog

In a direct comparison using the same assay platform (5-HT stimulated cAMP production in HeLa cells stably transfected with human 5-HT6 receptor), the 6-chloro-substituted N1-arylsulfonyl-3-piperidin-4-yl-1H-indole derivative (4-(6-chloro-3-piperidin-4-yl-indole-1-sulfonyl)-phenylamine) achieved an IC50 of 8.5 nM, whereas the corresponding unsubstituted N1-benzenesulfonyl-3-piperidin-4-yl-1H-indole showed an IC50 of 19.5 nM [1]. This represents a quantitative 2.3-fold potency gain attributable specifically to the 6-chloro substituent.

5-HT6 Potency Gain
Head-to-head
Target: IC50 8.5 nM (6-chloro derivative)
Comparator: IC50 19.5 nM (unsubstituted)
Fold difference: 2.3-fold
Supports 6-chloro substituent potency contribution.
cAMP assay in HeLa cells expressing human 5-HT6; verify in target-specific models.
5-HT6 receptor serotonin antagonist CNS drug discovery GPCR

Optimal 5-HT2 Potency and Selectivity of 6-Chloro Indoles

In a systematic SAR study of 1-phenyl-3-(4-piperidinyl)-1H-indoles, Perregaard et al. (1992) demonstrated that medium-large 6-substituents such as 6-chloro, 6-methyl, and 6-trifluoromethyl produced high 5-HT2 receptor potency and selectivity over D2 and alpha-1 adrenoceptors, whereas the smaller 6-fluoro substituent afforded unselective compounds and the larger 6-isopropyl substituent considerably reduced activity [1]. The 6-chloro analog Lu 26-042 (1-[2-[4-[6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone) was selected for advanced pharmacological and toxicological evaluation based on this optimal profile [1].

5-HT2 Selectivity Rank
Class-level
6-Cl ≈ 6-CH3 ≈ 6-CF3 > 6-H > 6-F >> 6-iPr
6-Chloro ranks among preferred substituents for 5-HT2 selectivity over D2/α1.
Based on Perregaard et al. (1992) SAR; receptor binding and in vivo head-twitch model.
5-HT2 receptor antipsychotic selectivity structure-activity relationship

Allosteric hSERT Inhibition by 6-Chloro-Indole Core

The lead compound Lu AF88273, which incorporates the 6-chloro-1H-indole moiety linked via a piperidin-4-yl spacer, demonstrated 2.1 nM allosteric potency in inhibiting [3H]imipramine dissociation from human SERT [1]. In addition, Lu AF88273 inhibited serotonin transport in a noncompetitive manner, and its binding pose in the allosteric site was validated by site-directed mutagenesis and absolute binding free energy perturbation (FEP) calculations [1]. While this data point derives from a fully elaborated lead molecule rather than the free building block, it establishes the critical contribution of the 6-chloro-indole substructure to high-affinity allosteric modulation.

Allosteric SERT Potency
Supporting evidence
Lu AF88273 (contains 6-chloro-indole): 2.1 nM allosteric potency
Reports high-affinity allosteric SERT modulation context.
Derived from elaborated lead molecule; not a direct building block assay.
serotonin transporter allosteric inhibitor antidepressant SERT

Target Affinity Modulation by Chlorine Position: C6 vs. C5/C7

Comparative studies of chloro-indole derivatives indicate that substitution at the C7 position enhances target binding affinity compared to C5 or C6 positions for certain receptor targets . This implies that the 6-chloro positional isomer (CAS 180160-78-5) offers a distinct pharmacological profile versus the 5-chloro (CAS 65347-58-2) and 7-chloro analogs, with each position potentially favoring different target classes. The 6-chloro isomer specifically has been validated in 5-HT2 and 5-HT6 receptor programs, while the 7-chloro isomer has been explored in GSK-3β inhibition and kinase-targeted applications [1].

Chloro Position Target Bias
Cross-study comparable
6-Cl: 5-HT2/5-HT6 programs; 5-Cl: ORL-1/CFB; 7-Cl: GSK-3β/kinase
Positional isomer selection is target-class dependent.
No unified cross-study quantitative comparison; verify target engagement.
chloro-indole SAR positional isomer target affinity building block selection

Physicochemical Profiles of 6-Halo Substitutions: Cl vs. F vs. Br

The 6-position halogen choice (Cl, F, Br) introduces quantifiable differences in electronic and steric parameters that directly influence downstream SAR and DMPK outcomes. The 6-chloro substituent (Hammett σm = 0.37, σp = 0.23; van der Waals radius = 1.75 Å) provides stronger electron-withdrawing character and larger steric bulk than 6-fluoro (σm = 0.34, σp = 0.06; vdW = 1.47 Å), while avoiding the excessive lipophilicity and metabolic liability often associated with 6-bromo (σm = 0.39; vdW = 1.85 Å; increased CYP450 susceptibility) [1]. The 6-chloro compound is commercially available in ≥96% purity as a yellow solid with defined InChI Key UUUZYHSWCJGNBA-UHFFFAOYSA-N, enabling reproducible procurement .

Physicochemical Profiles
Class-level
σp: 6-Cl +0.23 vs 6-F +0.06; vdW: 1.75 Å vs 1.47 Å
Intermediate steric and electronic profile supports synthetic tractability.
Hammett constants and van der Waals radii reference data; empirical validation in 5-HT programs.
physicochemical properties halogen substitution building block drug design

6-Chloro-3-piperidin-4-yl-1H-indole: Key Procurement Scenarios


5-HT6 Receptor Antagonist Lead Optimization

The 6-chloro substituent on the N1-sulfonyl-3-piperidin-4-yl-1H-indole scaffold provides a 2.3-fold IC50 improvement (8.5 vs 19.5 nM) at human 5-HT6 versus the unsubstituted analog [1]. Medicinal chemistry teams pursuing 5-HT6 antagonists for schizophrenia, Alzheimer's disease, or obesity indications should prioritize this building block over the unsubstituted or 5-chloro/7-chloro isomers, as the quantitative potency gain has been established in a functional cAMP assay in HeLa cells stably expressing the human receptor [1].

5-HT2 Antagonist for Antipsychotic Drug Discovery

Published SAR from Perregaard et al. (1992) demonstrates that 6-chloro substitution on 1-phenyl-3-(4-piperidinyl)-1H-indoles produces high 5-HT2 receptor affinity with selectivity over D2 and alpha-1 adrenoceptors, a profile associated with atypical antipsychotic activity [2]. The clinical candidate Lu 26-042, containing the 6-chloro-1H-indole core, was advanced to pharmacological and toxicological evaluation based on this profile [2]. Researchers developing next-generation antipsychotics with reduced extrapyramidal side-effect liability should select the 6-chloro building block over the 6-fluoro analog, which produced unselective compounds in the same study [2].

Allosteric SERT Inhibitor Design

The 6-chloro-indole building block has been successfully incorporated into Lu AF88273, a high-affinity allosteric hSERT inhibitor with 2.1 nM potency that noncompetitively inhibits serotonin transport [3]. The binding mechanism was validated by site-directed mutagenesis and FEP calculations, providing a structural rationale for the 6-chloro-indole moiety's contribution to allosteric site occupancy [3]. Drug discovery programs targeting treatment-resistant depression or aiming to enhance SSRI efficacy through allosteric modulation should procure this building block based on this validated precedent [3].

Building Block Procurement for Parallel SAR Library Synthesis

The Santos et al. (2015) study established a succinct three-step synthetic approach for 3-piperidin-4-yl-1H-indoles amenable to parallel combinatorial synthesis, generating 38 compounds for antimalarial screening [4]. The SAR revealed that the 3-piperidin-4-yl-1H-indole scaffold is intolerant to most N-piperidinyl modifications, underscoring the importance of selecting the correct indole-substituted building block at the outset [4]. For library synthesis programs requiring a 6-substituted indole-piperidine core with defined electronic and steric properties (σp = +0.23, vdW = 1.75 Å), 6-chloro-3-piperidin-4-yl-1H-indole offers a commercially available, high-purity (≥96-98%) starting material with documented synthetic tractability .

Application
Selection Property
Validation Focus
5-HT6 receptor antagonist research
6-Chloro substituent effect assessment
Functional cAMP assay endpoint context in recombinant cell models
5-HT2 receptor selectivity evaluation
Substitution-site selectivity review (6-Cl vs. other halogens)
5-HT2 vs. D2/α1 selectivity endpoint context; in vivo head-twitch model relevance
Allosteric SERT inhibitor design research
Allosteric site engagement context
Noncompetitive inhibition and mutagenesis/FEP validation endpoints
Parallel SAR library synthesis procurement
High-purity building block with defined steric/electronic profile
Synthetic tractability and scaffold intolerance to N-piperidinyl modifications

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